molecular formula C11H10N2O2 B132822 1,5-Diaminonaphthalene-2-carboxylic acid CAS No. 152406-23-0

1,5-Diaminonaphthalene-2-carboxylic acid

Cat. No.: B132822
CAS No.: 152406-23-0
M. Wt: 202.21 g/mol
InChI Key: UGBFYQKTFOPJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Diaminonaphthalene-2-carboxylic acid (CAS 152406-23-0) is a specialized naphthalene derivative of significant interest in advanced organic synthesis and materials science. This compound features a unique molecular structure that integrates both electron-donating amino groups and an electron-withdrawing carboxylic acid functionality on a naphthalene backbone. This D-π-A (donor-π-acceptor) configuration creates a push-pull electronic system, making it a valuable precursor for synthesizing π-conjugated organic frameworks . Its primary research applications include serving as a key building block for the construction of imine-linked covalent organic frameworks (COFs), which are explored for their tunable porosity and applications in sensing and catalysis . The compound's structural motif is also instrumental in the development of high-performance polymers. Specifically, it can be a precursor for diisocyanate synthesis, which are critical monomers for producing specialized polyurethane elastomers known for their durability and mechanical properties . Furthermore, derivatives of 1,5-diaminonaphthalene have demonstrated utility as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, facilitating the analysis of low-molecular-weight species with low background interference . The presence of multiple functional groups allows for further chemical modification, enabling researchers to fine-tune the compound's electronic properties, antioxidant activity, and overall reactivity for targeted applications . This product is intended For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

152406-23-0

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1,5-diaminonaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h1-5H,12-13H2,(H,14,15)

InChI Key

UGBFYQKTFOPJJB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N)C(=O)O)C(=C1)N

Canonical SMILES

C1=CC2=C(C=CC(=C2N)C(=O)O)C(=C1)N

Synonyms

2-Naphthalenecarboxylicacid,1,5-diamino-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,5-diaminonaphthalene-2-carboxylic acid with key analogs in terms of molecular structure, physicochemical properties, and applications.

Table 1: Comparative Properties of Selected Naphthalene and Aromatic Carboxylic Acid Derivatives

Compound Name Molecular Formula Functional Groups Key Properties (Predicted/Reported) Applications
This compound C₁₁H₁₀N₂O₂ 2° amine (1,5), carboxylic acid (2) High polarity, moderate solubility in polar solvents, pKa ~3–4 (carboxylic acid) Drug intermediates, coordination chemistry
3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid C₁₁H₇NO₄ 3° amine, 2-carboxylic acid, 1,4-diketone Lower solubility due to ketone groups; redox-active Specialty chemicals, research
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid C₁₁H₁₂O₂ Carboxylic acid (1), saturated ring Higher solubility in organic solvents; pH 5.8–6.5 (pharmacopeial grade) Pharmaceutical intermediates
Mefenamic Acid (2-[(2,3-dimethylphenyl)amino]benzoic acid) C₁₅H₁₅NO₂ Benzoic acid, 2° amine log10ws (water solubility) = -4.03; pKa = 4.2; melting point 230–235°C Anti-inflammatory drug
5-Nitrofuran-2-carboxylic acid derivatives C₅H₃NO₅ (base) Nitro, carboxylic acid (furan ring) Electron-withdrawing nitro group enhances acidity (pKa ~1–2) Antibacterial agents, synthetic intermediates

Key Comparative Insights

Electronic Effects: The amino groups in this compound are electron-donating, which may reduce the acidity of its carboxylic acid group (predicted pKa ~3–4) compared to nitro-substituted analogs like 5-nitrofuran-2-carboxylic acid (pKa ~1–2) . In contrast, 1-nitronaphthalene () exhibits strong electron-withdrawing effects, which would significantly lower the pKa of adjacent carboxylic acids if present.

Solubility and Bioavailability :

  • Mefenamic Acid’s lower molecular weight (241.29 g/mol) and benzoic acid structure confer better water solubility (log10ws = -4.03) compared to naphthalene-based derivatives, which face solubility challenges due to aromatic bulk .
  • The saturated ring in 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid likely improves solubility in organic solvents, making it preferable for drug formulation .

The diketone groups in 3-amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid may limit its stability under reducing conditions, whereas the fully aromatic structure of this compound offers greater thermal stability .

Pharmacopeial Considerations: Tetrahydronaphthalene derivatives meet sterility and pH standards (pH 5.8–6.5) for pharmaceutical use, suggesting that this compound may require similar quality controls if developed for medical applications .

Preparation Methods

Step 1: Nitration of Naphthalene Derivatives

The synthesis begins with the nitration of a substituted naphthalene precursor. Electron-withdrawing groups (EWGs) such as nitro or carbonyl moieties direct nitration to the desired positions. For example, 1-nitronaphthalene-2-carboxylic acid undergoes further nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) at 0–10°C. The nitro groups serve as protected amines, which are reduced in later stages.

Key Reaction Conditions:

  • Temperature: 0–10°C (prevents over-nitration)

  • Nitrating agent: 65% HNO₃ in concentrated H₂SO₄

  • Reaction time: 4–6 hours

The electron-deficient aromatic ring facilitates electrophilic substitution at the 5-position, yielding 1,5-dinitronaphthalene-2-carboxylic acid as an intermediate.

Step 2: Cyclization to Tetralone Derivatives

The dinitro intermediate undergoes cyclization in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to form 5-nitro-1-tetralone-2-carboxylic acid. This step proceeds via intramolecular Friedel-Crafts acylation, where the carboxylic acid group acts as an internal electrophile.

Mechanistic Insights:

  • Protonation of the carboxylic acid group generates an acylium ion.

  • The electrophilic acylium ion attacks the electron-rich aromatic ring at the 8-position.

  • Cyclization forms a six-membered tetralone ring, with the nitro group retained at the 5-position.

Optimized Parameters:

  • Catalyst: 1.2 equiv. AlCl₃

  • Solvent: Dichloroethane (DCE)

  • Temperature: Reflux (83°C)

  • Yield: ~85% (estimated from patent examples)

Step 3: Oxime Formation and Aromatization

The tetralone derivative is converted to the target compound through oxime intermediacy:

Oxime Synthesis

5-Nitro-1-tetralone-2-carboxylic acid reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) under reflux to form the corresponding oxime. This step achieves a >90% conversion rate by leveraging the ketone’s reactivity toward nucleophilic attack.

Reaction Equation:

5-Nitro-1-tetralone-2-carboxylic acid+NH2OH5-Nitro-1-tetralone-2-carboxylic acid oxime+H2O\text{5-Nitro-1-tetralone-2-carboxylic acid} + \text{NH}2\text{OH} \rightarrow \text{5-Nitro-1-tetralone-2-carboxylic acid oxime} + \text{H}2\text{O}

Aromatization and Reduction

The oxime undergoes Beckmann rearrangement under acidic conditions (H₂SO₄, 120°C) to form a nitrilium intermediate, which is subsequently hydrolyzed to 5-nitro-1-aminonaphthalene-2-carboxylic acid. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding the final product.

Critical Parameters:

  • Reduction pressure: 3–5 bar H₂

  • Catalyst loading: 5% Pd/C (w/w)

  • Post-reduction purification: Recrystallization from ethanol/water

Alternative Synthetic Routes and Modifications

Protection-Deprotection Strategies

To prevent unwanted side reactions during nitration or reduction, temporary protection of the carboxylic acid group has been proposed:

  • Esterification : Methyl ester formation using CH₃I/K₂CO₃ in DMF.

  • Nitro Group Reduction : Selective hydrogenation with H₂/Pd-C in THF.

  • Ester Hydrolysis : Reflux with NaOH/EtOH to regenerate the carboxylic acid.

This approach improves functional group tolerance but adds two steps, reducing overall yield.

Comparative Analysis of Methods

ParameterIndustrial ProcessHydrothermal AdaptationProtection-Deprotection
Steps33 (theoretical)5
SolventDCE, EtOH/H₂OWaterDMF, THF
Temperature Range0–120°C150–230°C25–80°C
CatalystAlCl₃, Pd/CNonePd/C, K₂CO₃
Decarboxylation<2%Up to 20% (predicted)<1%
ScalabilityKilogram-scale demonstratedLab-scale onlyGram-scale tested

Challenges and Optimization Opportunities

Regioselectivity in Nitration

Achieving exclusive 1,5-dinitration remains challenging due to the naphthalene ring’s symmetry. Computational studies suggest that EWGs at the 2-position (e.g., COOH) favor nitration at the 1 and 5 positions by deactivating adjacent carbons. Microwave-assisted nitration could enhance selectivity through rapid, controlled heating.

Oxime Stability Concerns

The oxime intermediate is prone to hydrolysis under strong acidic conditions. Patent data indicates that maintaining pH 4–5 during Beckmann rearrangement minimizes decomposition. Alternative reagents like PCl₅ in dioxane have shown promise in small-scale trials.

Green Chemistry Imperatives

While the industrial process uses dichloroethane (a Class 2 solvent), substitutions with cyclopentyl methyl ether (CPME) or 2-methyl-THF could reduce environmental impact. Life-cycle assessments are needed to evaluate such modifications.

Q & A

Basic: What are the recommended methodologies for synthesizing 1,5-Diaminonaphthalene-2-carboxylic acid with high purity?

Answer:
Synthesis typically involves multi-step reactions, such as nitration followed by reduction and carboxylation. Key steps include:

  • Nitration : Controlled nitration of naphthalene derivatives under low temperatures (0–5°C) to avoid over-nitration. Use sulfuric acid as a catalyst and monitor reaction progress via TLC .
  • Reduction : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) to convert nitro groups to amines. Optimize hydrogen pressure (1–3 atm) and solvent polarity (e.g., ethanol/water mixtures) to prevent side reactions .
  • Purification : Recrystallization from ethanol/water or chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >98% purity. Validate purity via HPLC with UV detection at 254 nm .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:
A combination of spectroscopic and computational methods is critical:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to confirm amine and carboxylic proton environments. Chemical shifts for aromatic protons typically appear at 6.8–8.2 ppm .
  • FTIR : Identify amine (-NH2_2, ~3400 cm1^{-1}) and carboxylic acid (-COOH, ~1700 cm1^{-1}) functional groups.
  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to predict HOMO-LUMO gaps and charge distribution, aiding in understanding reactivity .

Advanced: How should researchers address contradictions in solubility data for this compound across different solvents?

Answer:
Contradictions often arise from solvent polarity, pH, or impurities. A systematic approach includes:

  • Solvent Screening : Test solubility in DMSO, DMF, ethanol, and aqueous buffers (pH 2–12) using UV-Vis spectroscopy to quantify dissolved species.
  • pH-Dependent Studies : Adjust pH with HCl/NaOH to ionize the carboxylic group, enhancing aqueous solubility. Plot solubility vs. pH to identify optimal conditions .
  • Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., dimerized amines) that may skew solubility measurements .

Advanced: What strategies are effective in resolving conflicting reactivity data in amide coupling reactions involving this compound?

Answer:
Conflicts may stem from competing reaction pathways or catalyst deactivation. Mitigation strategies:

  • Catalyst Optimization : Compare coupling agents (e.g., EDC/HOBt vs. DCC/DMAP) under inert atmospheres. Monitor reaction progress via 1H^1H-NMR to detect intermediate formation .
  • Steric Effects : Introduce bulky protecting groups (e.g., Boc on amines) to reduce steric hindrance during coupling.
  • Kinetic Studies : Perform time-resolved FTIR to track carbonyl activation and identify rate-limiting steps .

Advanced: How can computational modeling guide the design of this compound derivatives for specific applications?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzyme active sites). Prioritize derivatives with high binding affinity scores (< -8 kcal/mol) .
  • QSAR Analysis : Build regression models correlating substituent electronic parameters (Hammett σ) with biological activity. Validate models using leave-one-out cross-validation .
  • TD-DFT for Photophysical Properties : Predict absorption/emission spectra to tailor derivatives for optoelectronic applications .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers labeled for hazardous amines .
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers optimize reaction yields in the presence of competing side reactions (e.g., oxidation of aromatic amines)?

Answer:

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent amine oxidation. Confirm oxygen-free conditions via gas chromatography .
  • Additive Screening : Introduce radical scavengers (e.g., BHT) or reducing agents (e.g., ascorbic acid) to suppress oxidation.
  • Temperature Control : Lower reaction temperatures (<50°C) and monitor exotherms using in-situ IR probes .

Advanced: What methodological frameworks support the integration of this compound into multi-component catalytic systems?

Answer:

  • Coordination Chemistry : Characterize metal-ligand complexes (e.g., with Cu2+^{2+}) using UV-Vis titration and Job’s plot analysis to determine stoichiometry .
  • Catalytic Cycles : Use DFT to map reaction pathways and identify rate-determining steps. Compare computed activation energies with experimental Arrhenius plots .
  • Operando Spectroscopy : Employ Raman or XAS to monitor catalyst stability and active species during reactions .

Notes

  • Methodological Rigor : Align with frameworks from research design literature (e.g., triangulation of data , validity checks ).

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